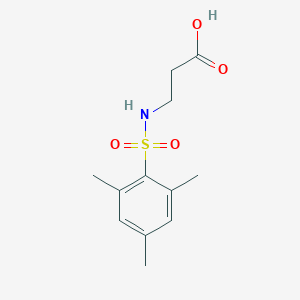

3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid

Description

Properties

IUPAC Name |

3-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4S/c1-8-6-9(2)12(10(3)7-8)18(16,17)13-5-4-11(14)15/h6-7,13H,4-5H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWUPADKTAUKGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 3-(2,4,6-trimethylbenzenesulfonamido)propanoic acid, a molecule of interest in medicinal chemistry and drug development. The primary focus of this document is a detailed, step-by-step synthesis pathway involving the N-sulfonylation of β-alanine with 2,4,6-trimethylbenzenesulfonyl chloride. This guide is designed to be a self-validating system, offering not just a protocol but also the scientific rationale behind the experimental choices, safety considerations, and troubleshooting advice to ensure successful and reproducible synthesis.

Introduction: The Significance of N-Sulfonylated β-Amino Acids

N-sulfonylated amino acids are a pivotal class of compounds in the realm of medicinal chemistry. The sulfonamide functional group is a well-established pharmacophore, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and hypoglycemics. The incorporation of a sulfonamide moiety into a β-amino acid, such as in this compound, can impart favorable pharmacokinetic and pharmacodynamic properties. The 2,4,6-trimethylbenzenesulfonyl group, often referred to as a mesitylenesulfonyl or Mbs group, provides significant steric bulk, which can influence the binding affinity and selectivity of the molecule for its biological target. Furthermore, the acidic proton on the sulfonamide nitrogen and the carboxylic acid group offer opportunities for various intermolecular interactions, such as hydrogen bonding, which are critical for molecular recognition processes.

The synthesis of this target molecule, while conceptually based on fundamental organic reactions, requires meticulous control over reaction parameters to achieve high yields and purity. This guide will elucidate a robust and scalable synthetic strategy, providing the necessary details for its successful implementation in a laboratory setting.

The Core Synthesis Pathway: N-Sulfonylation of β-Alanine

The most direct and widely employed route for the synthesis of this compound is the nucleophilic substitution reaction between β-alanine and 2,4,6-trimethylbenzenesulfonyl chloride.

Reaction Mechanism:

The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of β-alanine on the electrophilic sulfur atom of 2,4,6-trimethylbenzenesulfonyl chloride. The presence of a base is crucial to deprotonate the amino group of β-alanine, thereby increasing its nucleophilicity and facilitating the reaction. The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system.

Visualizing the Reaction Pathway:

Caption: Reaction scheme for the N-sulfonylation of β-alanine.

Detailed Experimental Protocol

This protocol is designed to be a robust and reproducible method for the synthesis of the target compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Notes |

| β-Alanine | 107-95-9 | 89.09 | 1.0 | Reagent grade, ≥99% purity |

| 2,4,6-Trimethylbenzenesulfonyl chloride | 773-64-8 | 218.70 | 1.1 | Reagent grade, ≥98% purity |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 2.2 | Pellets or solution |

| 1,4-Dioxane | 123-91-1 | 88.11 | - | Anhydrous |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | - | Concentrated (37%) or 2M solution |

| Ethyl Acetate | 141-78-6 | 88.11 | - | ACS grade for extraction |

| Saturated Sodium Chloride Solution (Brine) | N/A | N/A | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | For drying |

Step-by-Step Synthesis Procedure

Experimental Workflow Diagram:

Caption: A step-by-step workflow for the synthesis.

-

Preparation of the β-Alanine Solution: In a round-bottom flask equipped with a magnetic stir bar, dissolve β-alanine (1.0 eq) in a freshly prepared solution of sodium hydroxide (2.2 eq) in deionized water. The dissolution may be gently warmed to facilitate the process. Cool the solution to room temperature.

-

Addition of the Sulfonylating Agent: In a separate flask, prepare a solution of 2,4,6-trimethylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the stirred β-alanine solution over a period of 30-60 minutes. The slow addition is critical to control the exothermicity of the reaction.

-

Reaction: Allow the biphasic mixture to stir vigorously at room temperature for 12 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes with a small percentage of acetic acid). The disappearance of the β-alanine spot and the appearance of a new, less polar product spot indicate the progression of the reaction.

-

Work-up:

-

Once the reaction is deemed complete by TLC analysis, carefully acidify the reaction mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid or a 2M HCl solution. This step protonates the carboxylate and any remaining unreacted β-alanine.

-

Transfer the acidified mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

-

Combine the organic extracts and wash them with brine to remove any residual water-soluble impurities.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, which is typically a white to off-white solid.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to yield the pure this compound.

Characterization of the Final Product

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons of the mesityl group, the methyl protons, and the two methylene groups of the propanoic acid backbone, as well as the acidic protons of the carboxylic acid and the sulfonamide.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule with their characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretch of the sulfonamide, the C=O stretch of the carboxylic acid, the O-H stretch of the carboxylic acid, and the S=O stretches of the sulfonyl group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (271.33 g/mol ) and characteristic fragmentation patterns.[1]

Scientific Rationale and Troubleshooting

| Experimental Choice | Rationale | Potential Issues & Troubleshooting |

| Use of Excess Sulfonyl Chloride (1.1 eq) | To ensure complete consumption of the limiting reagent, β-alanine. | Unreacted sulfonyl chloride can complicate purification. It can be hydrolyzed during the acidic work-up. |

| Use of Strong Base (NaOH, 2.2 eq) | To deprotonate both the amino group of β-alanine for the reaction and the carboxylic acid group to keep it in the aqueous phase during the initial reaction. | Insufficient base can lead to a slow or incomplete reaction. Ensure the NaOH is of good quality and accurately weighed. |

| Biphasic Solvent System (Water/Dioxane) | Water is necessary to dissolve the β-alanine salt, while dioxane helps to solubilize the 2,4,6-trimethylbenzenesulfonyl chloride. | Poor mixing can lead to a slow reaction. Ensure vigorous stirring to maximize the interfacial area between the two phases. |

| Acidification to pH ~2 | To protonate the carboxylate salt, making the final product soluble in the organic extraction solvent. | Incomplete acidification will result in low extraction yields. Use pH paper or a pH meter to confirm the final pH. |

| Recrystallization for Purification | To remove any unreacted starting materials or by-products, resulting in a highly pure final product. | The product may oil out if the solvent system is not optimal. Experiment with different solvent ratios to find the best conditions for crystallization. |

Safety and Handling Precautions

-

2,4,6-Trimethylbenzenesulfonyl chloride: This compound is corrosive and causes severe skin burns and eye damage.[2][3] It is also a lachrymator and is moisture-sensitive.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.[2][3][4]

-

Sodium Hydroxide (NaOH): A strong base that is corrosive and can cause severe skin and eye burns. Handle with care and appropriate PPE.

-

Hydrochloric Acid (HCl): A strong acid that is corrosive and can cause severe burns. Handle in a fume hood and wear appropriate PPE.

-

1,4-Dioxane: A flammable liquid and a suspected carcinogen. All handling should be performed in a fume hood.

Conclusion

The synthesis of this compound via the N-sulfonylation of β-alanine is a robust and reliable method that can be readily implemented in a standard organic chemistry laboratory. By adhering to the detailed protocol and understanding the underlying chemical principles, researchers can confidently produce this valuable compound for further investigation in their respective fields. The information provided in this guide serves as a comprehensive resource to ensure a successful synthetic outcome.

References

-

S D Fine-Chem Limited. (2018, July 14). 2,4,6-TRIISOPROPYLBENZENESULPHONYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this compound through modern spectroscopic techniques.

Introduction

This compound, also known as N-mesitylsulfonyl-β-alanine, is a sulfonamide derivative. The structural verification of such molecules is a critical step in chemical synthesis and drug discovery, ensuring purity, identity, and stability. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose, providing detailed information about the molecular structure and composition.[1] This document outlines the experimental protocols and interpretation of the spectral data to confirm the structure of the title compound.

The molecular structure consists of a mesitylene (2,4,6-trimethylbenzene) group attached to a sulfonyl group, which is in turn bonded to the nitrogen of a β-alanine moiety. This unique combination of an aromatic ring, a sulfonamide linker, and a carboxylic acid functional group gives rise to a distinct spectroscopic signature.

Molecular Structure and Properties

Before delving into the spectral data, it is essential to understand the fundamental properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₄S | [2][3] |

| Molecular Weight | 271.33 g/mol | [2][3] |

| IUPAC Name | 3-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid | [2] |

| CAS Number | 785792-44-1 | [2][3] |

Below is a diagram of the molecular structure, with key proton and carbon environments labeled for reference in the subsequent NMR analysis.

Caption: Labeled structure of this compound.

Experimental Protocols

The reliability of spectroscopic data is fundamentally dependent on the rigor of the experimental procedure. The following sections detail the methodologies for acquiring high-quality NMR and MS data.

NMR Spectroscopy Protocol

Rationale for Solvent Selection: Deuterated solvents are essential for solution-state NMR to avoid large solvent signals that would obscure the analyte's peaks.[1][4] Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound due to their ability to dissolve both the aromatic and carboxylic acid moieties. DMSO-d₆ is particularly useful as it can facilitate the exchange of the acidic protons (NH and COOH), which can be observed in the spectrum.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.[4][5]

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure no solid particles are transferred, as they can degrade the spectral resolution.[4]

-

Referencing: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the sample. TMS provides a sharp signal at 0.00 ppm and is chemically inert, making it an excellent reference point.[6]

-

Instrument Setup: Place the NMR tube into the spectrometer's probe. Follow the instrument's standard operating procedure for locking onto the deuterium signal of the solvent and shimming the magnetic field to ensure homogeneity.[7]

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Mass Spectrometry Protocol

Rationale for Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, medium-sized molecules like the target compound.[8][9] It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation, allowing for clear determination of the molecular weight.[8]

Step-by-Step Protocol:

-

Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a high-purity solvent like methanol or acetonitrile.[10]

-

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of appropriate volatile solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).[8][10] The use of volatile buffers like formic acid or ammonium acetate is recommended, while non-volatile salts must be avoided.[8][11]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters: Set the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, to optimal values for the analyte.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 Da) in both positive and negative ion modes to observe the protonated and deprotonated molecular ions, respectively.

Data Presentation and Interpretation

The following sections present the expected NMR and mass spectrometry data and provide a detailed interpretation to confirm the molecular structure.

¹H NMR Spectroscopy Data

The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.3 | Broad Singlet | 1H | COOH |

| ~7.8 | Singlet | 1H | NH |

| ~6.9 | Singlet | 2H | Ar-H |

| ~3.2 | Triplet | 2H | -CH₂-NH |

| ~2.5 | Triplet | 2H | -CH₂-COOH |

| ~2.4 | Singlet | 6H | Ar-CH₃ (ortho) |

| ~2.2 | Singlet | 3H | Ar-CH₃ (para) |

Interpretation:

-

Aromatic Protons (Ar-H): The two aromatic protons on the mesitylene ring are chemically equivalent and appear as a single sharp singlet at approximately 6.9 ppm.

-

Methyl Protons (Ar-CH₃): The three methyl groups on the aromatic ring are in two different environments. The two ortho-methyl groups are equivalent and give rise to a singlet integrating to 6 protons around 2.4 ppm. The para-methyl group appears as a separate singlet for 3 protons at a slightly different chemical shift, around 2.2 ppm.

-

Propanoic Acid Chain Protons: The two methylene groups (-CH₂-) of the β-alanine moiety are adjacent to each other. They appear as two distinct triplets due to spin-spin coupling. The methylene group attached to the nitrogen (-CH₂-NH) is deshielded by the sulfonamide group and appears further downfield (~3.2 ppm) compared to the methylene group adjacent to the carbonyl (-CH₂-COOH) at ~2.5 ppm.

-

Acidic Protons (COOH and NH): The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield (~12.3 ppm). The sulfonamide proton (NH) also appears as a singlet, typically around 7.8 ppm. The broadness and chemical shift of these protons can be highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy Data

The carbon NMR spectrum shows the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O (Carboxylic Acid) |

| ~142 | Ar-C (ipso, C-S) |

| ~139 | Ar-C (ortho, C-CH₃) |

| ~135 | Ar-C (para, C-CH₃) |

| ~131 | Ar-CH |

| ~40 | -CH₂-NH |

| ~35 | -CH₂-C=O |

| ~22 | Ar-CH₃ (ortho) |

| ~20 | Ar-CH₃ (para) |

Interpretation:

-

The spectrum is expected to show 9 distinct signals, corresponding to the 9 unique carbon environments in the molecule.

-

The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 173 ppm.

-

The four different types of aromatic carbons are observed in the typical aromatic region (130-145 ppm).

-

The two methylene carbons of the propanoic acid chain appear in the aliphatic region, with the carbon attached to the nitrogen being slightly more downfield.

-

The two types of methyl carbons (ortho and para) on the aromatic ring appear at the most upfield positions.

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

| m/z (amu) | Ion Mode | Assignment |

| 272.0956 | Positive (ESI+) | [M+H]⁺ |

| 270.0800 | Negative (ESI-) | [M-H]⁻ |

| 183.0582 | Positive (ESI+) | [M+H - C₃H₅NO₂]⁺ (Mesitylenesulfonyl cation) |

| 155.0265 | Positive (ESI+) | [M+H - SO₂ - C₃H₅NO₂]⁺ (Mesityl cation) |

Interpretation:

-

Molecular Ion: The primary observation in ESI-MS is the molecular ion. In positive mode, the protonated molecule [M+H]⁺ is observed at m/z 272.0956 (calculated for C₁₂H₁₈NO₄S⁺). In negative mode, the deprotonated molecule [M-H]⁻ is observed at m/z 270.0800 (calculated for C₁₂H₁₆NO₄S⁻). The high-resolution mass measurement should match the theoretical exact mass, confirming the elemental composition.[2]

-

Fragmentation: Under collision-induced dissociation (CID) in MS/MS experiments, sulfonamides exhibit characteristic fragmentation patterns.[12][13] A common fragmentation pathway is the cleavage of the S-N bond.[14] This would lead to the formation of the mesitylenesulfonyl cation at m/z 183. Another characteristic fragmentation of aromatic sulfonamides is the loss of SO₂, which can occur via rearrangement.[14][15]

Workflow and Visualization

The overall process from sample to structurally confirmed compound can be visualized as a logical workflow.

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR data are fully consistent with the assigned structure, accounting for all proton and carbon environments. High-resolution mass spectrometry confirms the elemental composition and molecular weight. This guide serves as a robust framework for the analysis of this compound, underscoring the synergy between these powerful analytical techniques in modern chemical research.

References

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.[Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. University of Liverpool.[Link]

-

Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.[Link]

-

Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ACS Publications - The Journal of Organic Chemistry.[Link]

-

Sample preparation for the ES/MS. University of Bristol.[Link]

-

Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.[Link]

-

Sample Preparation & Autosampler Vials for ESI-MS. University of Wisconsin-Madison.[Link]

-

Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate.[Link]

-

Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate.[Link]

-

Sample Preparation. University of Illinois.[Link]

-

This compound. PubChem, National Center for Biotechnology Information.[Link]

-

E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. The Hong Kong University of Science and Technology.[Link]

-

This compound - CAS:785792-44-1. Beijing Hwrk Chemical Co., Ltd.[Link]

-

NMR Sample Preparation. Iowa State University.[Link]

-

2,4,6-Trimethylbenzenesulfonamide. PubChem, National Center for Biotechnology Information.[Link]

-

NMR Spectroscopy. Michigan State University Department of Chemistry.[Link]

-

3-(4-Methylbenzenesulfonamido)propanoic acid. PubChem, National Center for Biotechnology Information.[Link]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.[Link]

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. This compound | C12H17NO4S | CID 2094177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - CAS:785792-44-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 8. vanderbilt.edu [vanderbilt.edu]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. Sample Preparation & Autosampler Vials for ESI-MS | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

- 12. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic Acid Analogs: Synthesis, Bioactivity, and Therapeutic Potential

This technical guide provides an in-depth exploration of 3-(2,4,6-trimethylbenzenesulfonamido)propanoic acid and its analogs, a class of compounds demonstrating significant potential across various therapeutic areas. Drawing upon established synthetic methodologies and key findings in medicinal chemistry, this document will elucidate the core principles of their design, synthesis, and biological evaluation. We will delve into the structure-activity relationships that govern their efficacy and explore the mechanistic underpinnings of their actions, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Chemical Scaffolding and Its Significance

The core structure, this compound, combines a sulfonamide linkage with a propanoic acid moiety, anchored to a sterically hindered trimethylbenzene (mesitylene) group.[1] This unique arrangement of functional groups provides a versatile scaffold for the development of novel therapeutic agents. The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibacterial, anticancer, and anti-inflammatory agents.[2][3] The propanoic acid tail is characteristic of many non-steroidal anti-inflammatory drugs (NSAIDs), contributing to their pharmacokinetic and pharmacodynamic profiles.[4][5] The mesitylene group, with its bulky and lipophilic nature, can significantly influence the compound's interaction with biological targets, potentially enhancing selectivity and potency.

This guide will systematically review the available literature to provide a comprehensive understanding of how modifications to this core structure impact its biological activity.

Synthetic Strategies for Analog Development

The synthesis of this compound analogs generally follows established protocols for the formation of sulfonamides and the derivatization of carboxylic acids. A common and effective approach involves the reaction of an appropriate amino acid with a substituted benzenesulfonyl chloride in the presence of a base.[2][6]

General Synthesis of Benzenesulfonamide Derivatives

A foundational method for creating the sulfonamide linkage is the base-promoted reaction between an amino acid and a substituted benzenesulfonyl chloride. This versatile reaction allows for the introduction of diverse functionalities on both the aromatic ring and the amino acid side chain, enabling the generation of a broad library of analogs.

Experimental Protocol: Synthesis of Benzenesulfonamides

-

Dissolution: Dissolve the selected amino acid in an appropriate aqueous alkaline solution (e.g., sodium hydroxide or potassium hydroxide).

-

Addition of Sulfonyl Chloride: To the cooled solution (0-5 °C), add the substituted benzenesulfonyl chloride portion-wise with vigorous stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Acidification: Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the sulfonamide product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and purify by recrystallization or column chromatography.

Modifications of the Propanoic Acid Moiety

Further diversification of the analogs can be achieved through reactions involving the carboxylic acid group of the propanoic acid tail. Standard organic chemistry transformations such as esterification, amidation, and the formation of hydrazones can be employed to introduce a wide range of chemical functionalities. For instance, palladium-mediated amidation has been successfully used to synthesize carboxamide derivatives of benzenesulfonamides.[2][6]

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is intricately linked to their chemical structure. Variations in the substituents on the aromatic ring, the nature of the amino acid backbone, and modifications to the propanoic acid terminus can all have profound effects on potency and selectivity.

Influence of Aromatic Ring Substitution

The substitution pattern on the benzenesulfonyl moiety is a critical determinant of biological activity. Electron-withdrawing groups on the aromatic ring have been shown to enhance the activity of some sulfonamide-based inhibitors.[7] Conversely, the presence of electron-donating groups, such as the methyl groups in the mesitylene ring of the parent compound, can also modulate activity, though their effect is target-dependent.[7] The bulky nature of the 2,4,6-trimethylphenyl group can provide steric hindrance that may favor binding to specific protein pockets while preventing interaction with others, thereby contributing to selectivity.

Role of the Sulfonamide Linker

The sulfonamide linkage is not merely a passive connector; it is essential for the biological activity of many analogs, particularly those targeting enzymes like carbonic anhydrases and kinases.[7][8][9] The geometry and hydrogen-bonding capabilities of the sulfonamide group are crucial for anchoring the molecule within the active site of the target protein.

Impact of the Propanoic Acid Tail

The propanoic acid portion of the molecule and its derivatives play a significant role in the overall pharmacological profile. For analogs acting as enzyme inhibitors, the tail region can extend into different sub-pockets of the active site, influencing isoform specificity.[8] Modifications to this tail, such as the introduction of bulky or charged groups, can be used to fine-tune the compound's interaction with its target and modulate its pharmacokinetic properties.

Biological Activities and Therapeutic Applications

Analogs of this compound belong to broader chemical classes—benzenesulfonamides and aryl propionic acids—that are known to exhibit a wide range of biological activities.

Antimicrobial Activity

Benzenesulfonamide derivatives have a long history as antimicrobial agents.[2] Novel synthesized carboxamide derivatives of benzenesulfonamides have shown promising in vitro activity against a panel of bacteria and fungi, including E. coli, S. aureus, P. aeruginosa, C. albicans, and A. niger.[2][6] The mechanism of action often involves the inhibition of essential metabolic pathways in the microorganisms. Similarly, 2,4,6-trimethylbenzenesulfonyl hydrazones have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[10]

Anti-inflammatory and Analgesic Properties

Aryl propionic acid derivatives are a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[4][5] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. Certain benzenesulfonamide derivatives have also demonstrated potent in vivo anti-inflammatory activity, as seen in carrageenan-induced rat paw edema models.[2][6]

Enzyme Inhibition

The sulfonamide scaffold is a privileged structure for the design of enzyme inhibitors, most notably for carbonic anhydrases (CAs).[3][8][11] Different CA isoforms are implicated in a variety of diseases, including cancer, making selective inhibitors highly sought after. The structure-activity relationships of benzenesulfonamide-based CA inhibitors have been extensively studied, revealing that subtle changes to the molecule can lead to significant differences in isoform specificity.[8] Additionally, benzenesulfonamide analogs have been investigated as inhibitors of other enzymes, such as receptor tyrosine kinases, which are important targets in cancer therapy.[9][12]

Quantitative Data Summary

The following table summarizes key biological activity data for representative benzenesulfonamide and propanoic acid derivatives from the literature. This data provides a quantitative basis for comparing the potency of different analogs.

| Compound Class/Derivative | Target/Organism | Assay | Activity Metric | Value | Reference |

| Benzenesulfonamide Carboxamide 4d | E. coli | Antimicrobial | MIC | 6.72 mg/mL | [2][6] |

| Benzenesulfonamide Carboxamide 4h | S. aureus | Antimicrobial | MIC | 6.63 mg/mL | [2][6] |

| Benzenesulfonamide Carboxamide 4e | A. niger | Antimicrobial | MIC | 6.28 mg/mL | [2][6] |

| Benzenesulfonamide Carboxamide 4e | Antioxidant | DPPH Assay | IC50 | 0.3287 mg/mL | [2][6] |

| 2,4,6-Trimethylbenzenesulfonyl Hydrazone 24 | Gram-positive bacteria | Antimicrobial | MIC | 7.81-15.62 µg/mL | [10] |

| Benzenesulfonamide Analog 1f | TRPV4 | Inhibition Assay | IC50 | 0.46 ± 0.08 µM | [13] |

| Benzenesulfonamide Analog AL106 | Glioblastoma Cells | Cytotoxicity | IC50 | 58.6 µM | [9][12] |

Future Directions and Conclusion

The exploration of this compound analogs presents a promising avenue for the discovery of novel therapeutic agents. The versatility of the core scaffold, combined with well-established synthetic routes, allows for the creation of diverse chemical libraries for screening against a wide range of biological targets. Future research should focus on:

-

Target Identification: Elucidating the specific molecular targets of analogs that exhibit interesting biological activities.

-

Mechanism of Action Studies: Investigating the detailed mechanisms by which these compounds exert their effects.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy Studies: Testing the most promising analogs in relevant animal models of disease.

References

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019-09-18). Frontiers in Chemistry. [Link]

-

This compound | C12H17NO4S | CID 2094177. PubChem. [Link]

-

Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. (2021-02-17). Molecules. [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (2019-01-01). Indo American Journal of Pharmaceutical Sciences. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019-09-18). Frontiers in Chemistry. [Link]

-

Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017-01-17). ChemBioChem. [Link]

-

Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2024-01-10). Archiv der Pharmazie. [Link]

-

Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (2021-09-28). Molecules. [Link]

-

Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2024-06-01). Bioorganic Chemistry. [Link]

-

Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. (2012-08-23). Journal of Medicinal Chemistry. [Link]

-

Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2021-08-11). Molecules. [Link]

-

Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024-02-17). Pharmaceuticals. [Link]

-

Thromboxane modulating agents. 4. Design and synthesis of 3-(2-[[(4-chlorophenyl)sulfonyl]-amino]ethyl)benzenepropanoic acid derivatives as potent thromboxane receptor antagonists. (1998-08-18). Bioorganic & Medicinal Chemistry Letters. [Link]

- A kind of synthetic method of 3- (benzene sulfonyl) propionic acid. (2019-06-21).

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020-05-16). ResearchGate. [Link]

-

Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2021-08-11). Molecules. [Link]

-

Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency of substituted isocoumarin mechanism-based inhibitors, benzamidine derivatives, and arginine fluoroalkyl ketone transition-state inhibitors. (1992-04-15). Biochemistry. [Link]

-

Pharmacological characterization of 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (AM103), a novel selective 5-lipoxygenase-activating protein inhibitor that reduces acute and chronic inflammation. (2009-12-01). The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022-09-01). Molecules. [Link]

-

Aromatic retinoic acid analogues. 2. Synthesis and pharmacological activity. (1983-05-01). Journal of Medicinal Chemistry. [Link]

Sources

- 1. This compound | C12H17NO4S | CID 2094177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid in Enzyme Inhibition Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid in enzyme inhibition assays. This document offers both theoretical insights and practical, step-by-step protocols to facilitate the robust characterization of this compound's potential inhibitory effects on a model enzyme system.

Introduction: The Rationale for Investigating Sulfonamide-Based Inhibitors

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents. Its prevalence stems from its ability to act as a bioisostere of esters and amides, and its capacity to form key hydrogen bonds with enzyme active sites. Compounds bearing the arylsulfonamido alkanoic acid scaffold have shown activity against various enzyme classes, including proteases and metalloenzymes like carbonic anhydrases and thromboxane synthase[1][2][3].

This compound, with its distinct substitution pattern on the aryl ring, presents an interesting candidate for enzyme inhibition studies. The trimethyl substitution may influence its steric interactions and hydrophobicity, potentially leading to novel selectivity and potency profiles.

This guide will use a well-characterized enzyme, Human Carbonic Anhydrase II (hCA II), as a model system to illustrate the experimental workflow for determining the inhibitory potential of this compound. Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are established drug targets.

Principle of the Assay: A Spectrophotometric Approach to Quantifying Inhibition

The activity of hCA II can be conveniently monitored using a spectrophotometric assay based on the hydrolysis of a chromogenic substrate, such as 4-nitrophenyl acetate (pNPA). The enzyme catalyzes the hydrolysis of pNPA to 4-nitrophenolate, which is a yellow-colored product with a strong absorbance at 400 nm.

In the presence of an inhibitor, the rate of pNPA hydrolysis will decrease. By measuring the rate of product formation at various concentrations of both the inhibitor and the substrate, we can determine key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). Furthermore, by analyzing the enzyme kinetics in the presence of the inhibitor, we can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed)[4][5][6].

Essential Materials and Reagents

-

Enzyme: Purified Human Carbonic Anhydrase II (hCA II)

-

Inhibitor: this compound (MW: 271.33 g/mol )[7]

-

Substrate: 4-Nitrophenyl acetate (pNPA)

-

Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor

-

Apparatus:

-

UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 400 nm

-

96-well, flat-bottom, UV-transparent microplates

-

Calibrated single and multichannel pipettes

-

Incubator set to the optimal temperature for the enzyme (typically 25°C or 37°C)

-

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for obtaining reproducible results.

-

Inhibitor Stock Solution (10 mM):

-

Accurately weigh 2.71 mg of this compound.

-

Dissolve the compound in 1 mL of anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution. Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

-

Enzyme Stock Solution (1 mg/mL):

-

Reconstitute lyophilized hCA II in the assay buffer to a final concentration of 1 mg/mL.

-

Gently mix by inversion. Avoid vigorous vortexing to prevent denaturation.

-

Store on ice for immediate use or in aliquots at -80°C for long-term storage. The working concentration will need to be optimized for the specific assay conditions.

-

-

Substrate Stock Solution (100 mM):

-

Dissolve 181.1 mg of pNPA in 10 mL of acetonitrile or DMSO.

-

Store in a light-protected container at -20°C.

-

Protocol for Determining the IC₅₀ Value

The IC₅₀ value represents the concentration of an inhibitor that is required for 50% inhibition of enzyme activity under the specified assay conditions.

Experimental Workflow for IC₅₀ Determination

Caption: Workflow for determining the IC₅₀ of an enzyme inhibitor.

Step-by-Step Procedure:

-

Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM inhibitor stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).

-

Assay Plate Setup: In a 96-well plate, add the following components in the specified order. It is crucial to include appropriate controls.

| Well Type | Reagent | Volume (µL) |

| Test Wells | Assay Buffer | 178 |

| Inhibitor Dilution | 2 | |

| hCA II (working solution) | 10 | |

| Positive Control (100% Activity) | Assay Buffer | 180 |

| DMSO (no inhibitor) | 2 | |

| hCA II (working solution) | 10 | |

| Negative Control (0% Activity) | Assay Buffer | 190 |

| DMSO (no inhibitor) | 2 |

-

Pre-incubation: Gently mix the plate and pre-incubate at the enzyme's optimal temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme[4].

-

Initiate the Reaction: Add 10 µL of the pNPA working solution to all wells to start the reaction. The final substrate concentration should ideally be at or near its Kₘ value for the enzyme to ensure sensitivity to different inhibition types[5].

-

Measure Activity: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400 nm over time (e.g., every 30 seconds for 5-10 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Protocol for Determining the Mechanism of Inhibition

To understand how the inhibitor interacts with the enzyme, it is essential to determine its mechanism of inhibition. This is achieved by measuring the enzyme's reaction rates at various substrate and inhibitor concentrations[4][6].

Step-by-Step Procedure:

-

Experimental Setup: Perform the enzyme activity assay with multiple, fixed concentrations of the inhibitor (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, where Kᵢ is estimated from the IC₅₀). For each inhibitor concentration, vary the substrate (pNPA) concentration (e.g., from 0.2 x Kₘ to 5 x Kₘ).

-

Data Collection: Measure the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

-

Data Analysis:

-

Determine the Kₘ (Michaelis constant) and Vₘₐₓ (maximum velocity) for the uninhibited reaction.

-

Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of the lines will indicate the mode of inhibition[4].

-

Interpreting Lineweaver-Burk Plots

Caption: Lineweaver-Burk plots illustrating different inhibition mechanisms.

-

Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

-

Non-competitive Inhibition: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

-

Uncompetitive Inhibition: Lines are parallel (both Vₘₐₓ and Kₘ decrease).

Data Interpretation and Key Parameters

| Parameter | Description | How to Determine |

| IC₅₀ | Inhibitor concentration causing 50% reduction in enzyme activity. | Dose-response curve (% Inhibition vs. log[Inhibitor]). |

| Kₘ | Substrate concentration at which the reaction velocity is half of Vₘₐₓ. | Michaelis-Menten or Lineweaver-Burk plot. |

| Vₘₐₓ | Maximum rate of reaction when the enzyme is saturated with substrate. | Michaelis-Menten or Lineweaver-Burk plot. |

| Kᵢ | Inhibition constant; a measure of the inhibitor's binding affinity. | Derived from kinetic studies (e.g., using the Cheng-Prusoff equation for competitive inhibitors). |

Troubleshooting and Best Practices

-

Inhibitor Solubility: Ensure the inhibitor remains soluble in the final assay buffer. The final DMSO concentration should typically be kept below 1% to avoid affecting enzyme activity.

-

Linear Range: Confirm that the assay is performed within the linear range of both the enzyme concentration and the detection method[8].

-

Time-Dependent Inhibition: Some inhibitors may exhibit time-dependent inhibition. This can be assessed by varying the pre-incubation time of the enzyme and inhibitor[5][8].

-

Appropriate Controls: Always include positive (no inhibitor) and negative (no enzyme) controls to ensure the validity of the assay results[9][10].

By following these detailed protocols and guidelines, researchers can effectively utilize this compound in enzyme inhibition assays to characterize its inhibitory profile and elucidate its mechanism of action.

References

-

Teplyi, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]

-

Edmondson, D. E., et al. (2007). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews, 27(6). [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Basu, A., & Kyllo, E. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 58-61. [Link]

-

Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Retrieved from [Link]

-

ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? Retrieved from [Link]

-

Ahern, K., & Rajagopal, I. (2025). Enzyme Inhibition. Chemistry LibreTexts. [Link]

-

Wassaf, D., et al. (2006). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. Analytical Biochemistry, 358(2), 197-206. [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

-

Ali, A., et al. (2024). A Cost-Effective Enzyme Kinetics and Inhibition Model for Biochemistry Education and Research. Education Sciences, 14(6), 614. [Link]

-

PubChem. (n.d.). 3-(4-Methylbenzenesulfonamido)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Bodnár Mikulová, M., et al. (2022). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 27(21), 7248. [Link]

-

Collins, J. L., et al. (1997). Thromboxane Modulating Agents. 3. 1H-imidazol-1-ylalkyl- And 3-pyridinylalkyl-substituted 3-[2-[(arylsulfonyl)amino]ethyl]benzenepropanoic Acid Derivatives as Dual Thromboxane Synthase inhibitor/thromboxane Receptor Antagonists. Journal of Medicinal Chemistry, 40(21), 3442-3452. [Link]

-

Ohtaka, H., et al. (1993). Synthesis of [[(benzenesulfonamido)alkyl]phenyl]alkanoic acid derivatives containing pyridyl or imidazolyl groups and their thromboxane A2 receptor antagonistic and thromboxane A2 synthase inhibitory activities. Chemical & Pharmaceutical Bulletin, 41(6), 1046-1053. [Link]

Sources

- 1. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thromboxane modulating agents. 3. 1H-imidazol-1-ylalkyl- and 3-pyridinylalkyl-substituted 3-[2-[(arylsulfonyl)amino]ethyl]benzenepropanoic acid derivatives as dual thromboxane synthase inhibitor/thromboxane receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of [[(benzenesulfonamido)alkyl]phenyl]alkanoic acid derivatives containing pyridyl or imidazolyl groups and their thromboxane A2 receptor antagonistic and thromboxane A2 synthase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. portlandpress.com [portlandpress.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. This compound | C12H17NO4S | CID 2094177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

High-Throughput Screening Methods for 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic Acid Derivatives: Application Notes and Protocols

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, found in a wide array of therapeutic agents ranging from antibacterials to diuretics, anticonvulsants, and anti-inflammatory drugs.[1][2][3] The compound class, 3-(2,4,6-trimethylbenzenesulfonamido)propanoic acid and its derivatives, represents a scaffold with significant potential for interacting with various biological targets. Given the versatility of the sulfonamide moiety, these derivatives are prime candidates for large-scale screening campaigns to uncover novel biological activities.

High-throughput screening (HTS) is an indispensable methodology in early-stage drug discovery, enabling the rapid evaluation of vast compound libraries against specific biological targets.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of various HTS methods for the characterization of this compound derivatives. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and discuss the interpretation of screening data.

For the context of this application note, we will focus on screening these derivatives for inhibitory activity against Carbonic Anhydrase II (CA II) , a well-established target for sulfonamide-based drugs.[6] The principles and protocols described herein are, however, broadly applicable to other enzyme and receptor targets.

The Foundation of a Successful HTS Campaign: Assay Quality Control

Before embarking on a large-scale screen, it is imperative to develop and validate a robust assay. The quality of an HTS assay is commonly quantified by the Z'-factor (Z-prime factor) . This statistical parameter reflects the separation between the positive and negative control signals, providing a measure of the assay's reliability for identifying true "hits".[7][8][9]

The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

An ideal assay has a Z'-factor of 1.[10] In practice, an assay is considered excellent for HTS if its Z'-factor is between 0.5 and 1.0.[10][11] A value between 0 and 0.5 is considered marginal, and a value less than 0 indicates that the assay is not suitable for screening.[9][10]

HTS Workflow Overview

A typical HTS campaign follows a structured workflow designed to efficiently identify and validate active compounds from a large library.

Caption: Generalized workflow for a high-throughput screening campaign.

Protocol 1: Fluorescence-Based Assay for Carbonic Anhydrase II Inhibition

Fluorescence-based assays are a mainstay of HTS due to their high sensitivity, wide dynamic range, and compatibility with automation.[12][13] This protocol describes a method to screen for inhibitors of CA II's esterase activity using 4-nitrophenyl acetate (NPA) as a substrate.[6]

Principle

Carbonic Anhydrase II catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol (PNP). While NPA is colorless, its product, PNP, is yellow and can be colorimetrically detected. For a more sensitive fluorescent readout, the assay can be coupled with a secondary enzyme system or utilize a fluorogenic substrate that becomes fluorescent upon cleavage by CA II. For simplicity and broad applicability, we will detail a colorimetric (absorbance-based) approach adaptable to HTS. While not strictly fluorescence, the principles of plate-based screening, controls, and data analysis are directly transferable. A truly fluorescence-based alternative would involve a substrate like fluorescein diacetate, which is hydrolyzed to the highly fluorescent fluorescein.

Materials and Reagents

-

Human Carbonic Anhydrase II (CA II), recombinant

-

4-Nitrophenyl acetate (NPA)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Dimethyl sulfoxide (DMSO), molecular biology grade

-

Acetazolamide (positive control inhibitor)

-

384-well, clear, flat-bottom microplates

-

Microplate reader capable of measuring absorbance at 405 nm

Detailed Protocol

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

CA II Enzyme Stock: Prepare a 2X working solution of CA II in assay buffer. The final concentration in the assay should be determined during assay development to yield a linear reaction rate for at least 30 minutes. A typical final concentration is in the range of 10-50 nM.

-

NPA Substrate Stock: Prepare a 10 mM stock solution of NPA in DMSO. Further dilute to a 2X working solution in assay buffer. The optimal final concentration should be at or near the Km of the enzyme for the substrate.

-

Compound Plates: Serially dilute the this compound derivatives in DMSO to create stock plates. From these, create intermediate plates by diluting with assay buffer to a 4X final concentration.

-

Controls: Prepare 4X solutions of a known CA II inhibitor like Acetazolamide (positive control) and DMSO alone (negative control) in assay buffer.

-

-

Assay Procedure (384-well plate):

-

Using an automated liquid handler, add 5 µL of the 4X compound or control solution to the appropriate wells of the 384-well assay plate.

-

Add 10 µL of the 2X CA II enzyme solution to all wells except for the background control wells (add 10 µL of assay buffer instead).

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 5 µL of the 2X NPA substrate solution to all wells.

-

Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30 minutes (kinetic read). Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 20 minutes) and then take a single reading.

-

-

Data Analysis:

-

For kinetic data, calculate the reaction rate (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percent inhibition for each test compound relative to the controls: % Inhibition = 100 * (1 - (Rate_sample - Rate_bkgd) / (Rate_neg_ctrl - Rate_bkgd))

-

Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

-

For confirmed hits, perform dose-response experiments to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Data Presentation

| Parameter | Recommended Value | Justification |

| Plate Format | 384-well | Balances throughput with manageable volumes. |

| Final Assay Volume | 20 µL | Reduces reagent consumption. |

| Final CA II Conc. | 25 nM | Should be optimized for linear kinetics. |

| Final NPA Conc. | 100 µM | Near the Km for robust signal. |

| Final Compound Conc. | 10 µM | Standard for primary single-point screens. |

| Incubation Time | 15 min (pre-inc.) | Allows for inhibitor binding before reaction starts. |

| Readout | Kinetic Abs @ 405 nm | Provides more robust data than endpoint reads. |

| Positive Control | Acetazolamide (1 µM) | Validates assay sensitivity to known inhibitors. |

| Negative Control | 0.5% DMSO | Vehicle control for compound library. |

Protocol 2: Luminescence-Based Cell Viability Assay (Counter-Screen)

It is crucial to perform counter-screens to eliminate compounds that exhibit non-specific activity or cytotoxicity. A common artifact in HTS is identifying compounds that appear to be inhibitors but are actually cytotoxic, leading to a decrease in cellular signals in cell-based assays or non-specific protein denaturation in biochemical assays. Luminescence-based cell viability assays are highly sensitive and provide a robust method for this purpose.[14][15][16]

Principle

This protocol utilizes a commercially available reagent (e.g., CellTiter-Glo®) that measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[17] The assay involves adding a single reagent directly to cells, which causes cell lysis and generates a luminescent signal proportional to the amount of ATP present.

Materials and Reagents

-

A relevant cell line (e.g., HEK293 or a cancer cell line like A549)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

384-well, white, solid-bottom cell culture plates

-

Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

-

Luminometer-capable plate reader

Detailed Protocol

-

Cell Plating:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium to a concentration that will result in 50-70% confluency after 24 hours of incubation (e.g., 2,000-5,000 cells per well).

-

Using a multichannel pipette or automated dispenser, seed 20 µL of the cell suspension into each well of a 384-well white plate.

-

Incubate the plate for 24 hours at 37°C, 5% CO2.

-

-

Compound Addition:

-

Prepare a 1000X stock of the this compound derivatives in DMSO.

-

Create a 4X working concentration by diluting the compounds in cell culture medium.

-

Remove the cell plates from the incubator and add 10 µL of the 4X compound solution to the respective wells. Include wells with a known cytotoxic agent (e.g., Staurosporine) as a positive control and DMSO-containing medium as a negative control.

-

Incubate the plates for a period relevant to the primary assay or a standard cytotoxicity timeframe (e.g., 24 or 48 hours).

-

-

Luminescence Reading:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

-

Add 30 µL of the luminescent cell viability reagent to each well.

-

Place the plates on an orbital shaker for 2 minutes to induce cell lysis and mix thoroughly.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent viability for each compound concentration: % Viability = 100 * (Luminescence_sample / Luminescence_neg_ctrl)

-

Compounds that show a significant decrease in cell viability (e.g., >20%) at the concentration they were active in the primary screen should be flagged as potentially cytotoxic and deprioritized.

-

Assay Workflow Visualization

Caption: Step-by-step workflow for a luminescence-based cell viability assay.

Advanced and Orthogonal Screening Methods

To build a more comprehensive profile of the hit compounds and to screen for other potential activities, additional HTS technologies can be employed.

-

Label-Free Detection: Technologies like Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) can be used to directly measure the binding of the compound derivatives to the target protein without the need for fluorescent or radioactive labels.[18][19] This provides valuable information on binding kinetics (kon and koff rates) and affinity (KD). These methods are less susceptible to interference from fluorescent compounds, a common source of artifacts in primary screens.[20]

-

Cell-Based Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment. It is based on the principle that a compound binding to its target protein stabilizes the protein, leading to an increase in its melting temperature. This can be a powerful tool to confirm that a compound interacts with the intended target in a physiological context.

-

High-Content Screening (HCS): For derivatives targeting cellular pathways, HCS provides a more nuanced, image-based readout.[17] Instead of a single data point, HCS can quantify multiple cellular parameters, such as protein translocation, changes in cell morphology, or the expression of reporter genes.[4][17]

Conclusion

The successful high-throughput screening of this compound derivatives requires a systematic and multi-faceted approach. By starting with a robust and well-validated primary assay, such as the fluorescence-based method for carbonic anhydrase inhibition, researchers can efficiently identify initial hits. It is of paramount importance to follow up with appropriate counter-screens, like the luminescence-based viability assay, to eliminate cytotoxic and non-specific compounds. Incorporating orthogonal, label-free, and cell-based secondary assays will provide a deeper understanding of the compound's mechanism of action and confirm on-target activity. This structured workflow, grounded in rigorous assay validation and data analysis, will maximize the probability of discovering novel and potent modulators of biological function from this promising chemical scaffold.

References

-

Astashkina, A., Mann, B., & Grainger, D. (2012). A critical evaluation of in vitro cell culture models for high-throughput drug screening and toxicity. Pharmacology & Therapeutics, 134(1), 82-106. [Link]

- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).

- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.

- BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.

-

Study.com. (n.d.). Sulfonamides | Definition, Drug list & Examples. Retrieved January 15, 2026, from [Link]

-

Bentham Science. (n.d.). An Overview of High Throughput Screening at G Protein Coupled Receptors. Retrieved January 15, 2026, from [Link]

-

Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 33(19), 3091–3097. [Link]

-

Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved January 15, 2026, from [Link]

-

Shukla, S. J., & Vootipalli, S. (2014). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Journal of visualized experiments : JoVE, (87), 51483. [Link]

-

Hřebabecký, H., et al. (2021). High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. Viruses, 13(12), 2499. [Link]

-

Foster, E., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Current opinion in structural biology, 69, 13–20. [Link]

-

Di Martino, S., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International journal of molecular sciences, 24(17), 13247. [Link]

-

Taylor & Francis Online. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery, 17(12), 1421-1433. [Link]

-

GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery, 17(12), 1421-1433. [Link]

-

National Center for Biotechnology Information. (2021). Luminescence Energy Transfer-Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery. SLAS discovery : advancing life sciences R & D, 26(8), 984–994. [Link]

-

RxList. (n.d.). Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. Retrieved January 15, 2026, from [Link]

-

Z-Factor Calculator. (n.d.). Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2022). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery, 17(12), 1421-1433. [Link]

-

BioTechnologia. (2014). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 95(2), 99-110. [Link]

-

Roddy, T. P., et al. (2007). Mass spectrometric techniques for label-free high-throughput screening in drug discovery. Analytical chemistry, 79(21), 8207–8213. [Link]

-

Profacgen. (n.d.). An Optimization Platform of High-Throughput GPCR for Drug Discovery. Retrieved January 15, 2026, from [Link]

-

An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. [Link]

-

Wikipedia. (n.d.). Z-factor. Retrieved January 15, 2026, from [Link]

-

Drug Target Review. (2015). Label-free technologies for monitoring drug interactions. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(15), 2235–2245. [Link]

-

High-Throughput Screening Center. (2007). Guidance for Assay Development & HTS. Retrieved January 15, 2026, from [Link]

-

ACS Publications. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(15), 2235–2245. [Link]

-

MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved January 15, 2026, from [Link]

-

Agilent. (2021). High-Throughput GPCR Assay Development. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. Drug metabolism and disposition: the biological fate of chemicals, 51(10), 1254–1272. [Link]

-

Journal of Young Investigators. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2009). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of biomolecular screening, 14(5), 529–537. [Link]

-

Royal Society of Chemistry. (2018). Label-free technologies for target identification and validation. MedChemComm, 9(2), 213-223. [Link]

-

Poli, G., Supuran, C. T., & Tuccinardi, T. (2018). Carbonic Anhydrase Inhibitors: Identifying Therapeutic Cancer Agents Through Virtual Screening. Journal of medicinal chemistry, 61(17), 7585–7608. [Link]

-

ResearchGate. (n.d.). LUMINESCENCE TECHNOLOGIES FOR HIGH THROUGHPUT COMPOUND SCREENING. Retrieved January 15, 2026, from [Link]

-

Anticancer Research. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(5), 1835-1836. [Link]

-

National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved January 15, 2026, from [Link]

-

Sartorius. (n.d.). Label-Free Detection. Retrieved January 15, 2026, from [Link]

-

ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(11), 5557-5580. [Link]

-

MDPI. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. International Journal of Molecular Sciences, 25(11), 5897. [Link]

-

National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Emerging Chromatography-Free High-Throughput Mass Spectrometry Technologies for Generating Hits and Leads. Journal of laboratory automation, 15(6), 413–424. [Link]

-

MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved January 15, 2026, from [Link]

-

Springer. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 19(9), 3629-3644. [Link]

-

Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic chemistry, 139, 106752. [Link]

-

AXXAM. (n.d.). High-Throughput Screening. Retrieved January 15, 2026, from [Link]

Sources

- 1. Sulfonamides | Definition, Drug list & Examples - Lesson | Study.com [study.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput Screening – AXXAM [axxam.it]

- 6. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 8. punnettsquare.org [punnettsquare.org]

- 9. Z-factor - Wikipedia [en.wikipedia.org]

- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Advances in luminescence-based technologies for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. marinbio.com [marinbio.com]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. Label-Free Detection | Sartorius [sartorius.com]

- 20. Label-free technologies for target identification and validation - MedChemComm (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid in Protein Crystallography

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of high-resolution protein structures through X-ray crystallography is fundamental to advancing our understanding of biological processes and accelerating structure-based drug design. A significant bottleneck in this endeavor is the production of well-ordered, diffraction-quality crystals. This often necessitates the exploration of a vast chemical space of additives that can favorably influence protein solubility, stability, and crystal lattice formation. This document introduces 3-(2,4,6-Trimethylbenzenesulfonamido)propanoic acid as a novel chemical entity with the potential to act as a beneficial additive in protein crystallization experiments. By leveraging its unique amphipathic properties, this compound is hypothesized to function as a chemical chaperone, promoting protein stability and facilitating the formation of crystalline arrays. Herein, we provide a comprehensive guide, including its mechanism of action, detailed protocols for its application in crystallization screening and optimization, and a framework for its rational use in challenging crystallization projects.

Introduction: The Challenge of Protein Crystallization and the Role of Additives